5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromomethyl group attached to a tetrahydroimidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of a tetrahydroimidazo[1,5-a]pyridine derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly solvents and reagents. For example, the use of sodium borohydride as a reducing agent in methanol can provide a safer and more efficient route to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazo ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Sodium Borohydride: A reducing agent for safer and efficient synthesis.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structure makes it useful in the development of luminescent materials and sensors.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one: Another bromomethyl-containing compound used in similar applications.
1H-Imidazo[1,2-a]pyridin-4-ium Bromides: These compounds share a similar core structure and are used in the synthesis of antineoplastic agents.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the tetrahydroimidazo ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11BrN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2 |
InChI Key |
KNKOXTXOCWSHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)CBr |
Origin of Product |
United States |
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